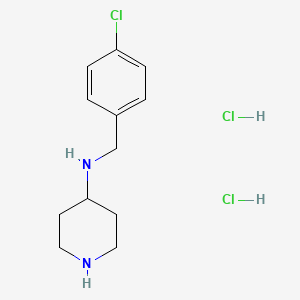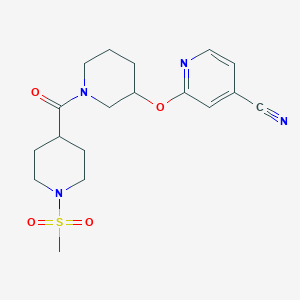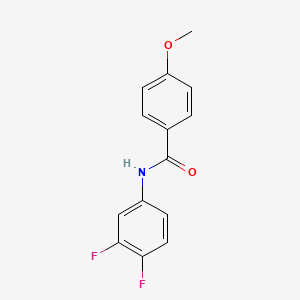
Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and methyl esters. One common method involves the following steps:
Starting Materials: Thiophene, chloroacetyl chloride, and methyl propanoate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures (0°C) to control the reactivity of chloroacetyl chloride.
Procedure: The thiophene derivative is first reacted with chloroacetyl chloride to form an intermediate, which is then treated with methyl propanoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new amide or thioether derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate: Another chloroacetyl derivative with different aromatic substitution.
Methyl 2-[(chloroacetyl)amino]-3-methylpentanoate: A structurally similar compound with a different alkyl chain.
Uniqueness
Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological or chemical activities.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-15-10(14)5-7(12-9(13)6-11)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVVOSWKDAEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)
![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)


![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
